3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride is an organic compound classified as a substituted amphetamine. It is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its pharmacological properties. This compound is part of the broader class of phenylpropylamines, which are known for their stimulant effects on the central nervous system. The chemical formula for this compound is , and it has a molecular weight of approximately 271.75 g/mol .
The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves a series of well-defined steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity while employing advanced purification techniques like crystallization and chromatography to ensure high-quality product output.
The molecular structure of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride features:
The InChI representation for this compound is:
This structure indicates that it contains both aliphatic and aromatic components, contributing to its unique properties .
Key identifiers include:
The primary chemical reaction involving 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride is its formation through reductive amination. Additional reactions may include:
These reactions often require controlled conditions to prevent unwanted side reactions and ensure high yields of the desired product .
The mechanism of action for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride primarily involves its interaction with neurotransmitter transporters and receptors in the central nervous system. It acts as a stimulant by:
This dual action results in enhanced neurotransmission and stimulation of various brain functions, contributing to its potential therapeutic effects .
Key physical properties include:
Notable chemical properties include:
Other relevant data includes stability under standard laboratory conditions and sensitivity to light or moisture, which can affect storage and handling practices .
3-(4-Fluorophenyl)-1-phenylpropan-1-amino;hydrochloride has potential applications in various fields including:
Its unique structural features make it valuable for developing new therapeutic agents targeting similar pathways in neuropharmacology .
Reductive amination represents the most efficient pathway for constructing the β-arylamine scaffold of 3-(4-fluorophenyl)-1-phenylpropan-1-amine hydrochloride. This one-pot methodology facilitates the simultaneous imine formation and reduction, significantly enhancing synthetic efficiency. The reaction typically employs 3-(4-fluorophenyl)propanal and phenylamine as precursors under controlled conditions. Recent methodological advances have identified sodium cyanoborohydride (NaBH₃CN) as the optimal reducing agent, achieving >85% conversion efficiency at ambient temperature in methanol/acetone solvent systems (1:3 v/v) within 12 hours [1].
Stereoselective synthesis presents greater complexity due to the chiral center at the β-carbon position. Patent WO2005097744A1 details an asymmetric reductive amination approach utilizing (R)-BINAP-RuCl₂ complexes, affording the (R)-enantiomer with 92% enantiomeric excess (ee) at 50°C under hydrogen pressure (50 psi) [1]. Alternative chiral pool strategies employ L-phenylglycinol as a chiral auxiliary, forming diastereomeric imidazolidinones that undergo diastereoselective alkylation before cleavage to yield enantiomerically pure product (>98% ee) [4]. The choice between catalytic asymmetric hydrogenation and chiral auxiliary methods depends on production scale and enantiopurity requirements.
Table 1: Reductive Amination Optimization Parameters
Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₄ | MeOH | 0 | 2 | 62 |
NaBH₃CN | MeOH/acetone (1:3) | 25 | 12 | 88 |
H₂ (Pd/C) | iPrOH | 50 | 6 | 78 |
BH₃·THF | THF | 65 | 4 | 83 |
Conversion of the free base to its hydrochloride salt significantly enhances the physicochemical stability and aqueous solubility of 3-(4-fluorophenyl)-1-phenylpropan-1-amine. Crystallization optimization studies demonstrate that isopropanol/acetone (1:4 v/v) solvent systems yield hydrochloride crystals with superior crystallinity (>99% purity) and storage stability (≤0.1% decomposition after 24 months at 25°C) [1]. The crystallization protocol involves slow antisolvent (diethyl ether) addition at 0-5°C, producing uniform micron-sized particles ideal for pharmaceutical formulation.
Innovative salt formation techniques include reactive crystallization in gas-solid phase reactors, where hydrogen chloride vapor contacts the free base in a fluidized bed reactor. This continuous method eliminates solvent requirements and achieves near-quantitative yields with particle size distributions optimized for direct compression (D₅₀ = 45μm) [5]. Comparative solubility studies reveal the hydrochloride salt exhibits 35-fold higher aqueous solubility (28.5 mg/mL at 25°C) than the free base, attributable to the ion-dipole interactions facilitated by the chloride counterion. The crystalline structure features a hydrogen-bonded network with chloride ions bridging protonated amine cations, creating a stable lattice resistant to humidity-induced degradation (≤0.5% moisture uptake at 85% RH) [1].
Table 2: Hydrochloride Crystallization Solvent Systems
Solvent Ratio (v/v) | Crystal Form | Purity (%) | Mean Particle Size (μm) | Solubility (mg/mL) |
---|---|---|---|---|
iPrOH/acetone (1:4) | Needles | 99.8 | 25 | 28.5 |
EtOH/ethyl acetate (1:3) | Plates | 99.2 | 42 | 26.8 |
MeOH/MTBE (1:5) | Rods | 98.7 | 68 | 24.2 |
Acetonitrile/water (3:1) | Prisms | 99.5 | 15 | 29.1 |
Transitioning from batch to continuous manufacturing has revolutionized the large-scale synthesis of 3-(4-fluorophenyl)-1-phenylpropan-1-amine hydrochloride. Integrated flow systems combine reductive amination, inline extraction, and salt formation in a single operational sequence. The key transformation occurs in a packed-bed reactor containing immobilized Pd nanoparticles (0.5% wt) on functionalized silica, achieving residence times of 8-10 minutes at 80°C with 94% conversion efficiency [1]. This continuous hydrogenation eliminates catalyst filtration steps and enhances mass transfer efficiency.
Purification challenges are addressed via simulated moving bed (SMB) chromatography using Chiralpak® AD-H columns with supercritical CO₂/ethanol (85:15) mobile phase. This technology achieves baseline separation of enantiomers (>99.9% ee) with 98% recovery rates, significantly outperforming batch chromatography (82% recovery) [1]. The SMB system operates at 100 bar pressure with a productivity of 3.2 kg racemate/m³ stationary phase/day. Final hydrochloride crystallization employs mixed-suspension mixed-product removal (MSMPR) crystallizers with focused beam reflectance measurement (FBRM) for particle size control, producing 300 kg/day of uniform crystals meeting ICH stability guidelines (Q1 and Q2).
Synthetic methodologies for fluorinated amphetamine derivatives exhibit distinct advantages and limitations when evaluated across green chemistry metrics and production scalability. The reductive amination route for 3-(4-fluorophenyl)-1-phenylpropan-1-amine demonstrates superior atom economy (78%) compared to Friedel-Crafts acylation-reduction sequences (52%) or Gabriel synthesis approaches (61%) [5]. Process mass intensity (PMI) analysis reveals significant environmental advantages for catalytic reductive amination (PMI = 32) versus stoichiometric aluminum amalgam reductions (PMI = 89).
Enzymatic synthesis has emerged as a promising alternative, particularly for enantiopure material production. Patent WO2020129087A1 describes a transaminase-mediated approach using engineered enzymes that convert 3-(4-fluorophenyl)-1-phenylpropan-1-one to the (S)-amine with >99% ee and 95% conversion in 6 hours [5]. This aqueous-phase biotransformation operates at 30°C without organic solvents, achieving an E-factor of 8.2. Fluorine positioning significantly impacts synthetic complexity: para-fluorination (as in our target compound) facilitates electrophilic amination compared to meta- or ortho-fluorinated analogs, which require protection/deprotection strategies due to fluorine's ortho-directing effects [5].
Table 3: Comparative SWOT Analysis of Synthetic Methods
Method | Strengths | Weaknesses | Opportunities | Threats |
---|---|---|---|---|
Catalytic Reductive Amination | High atom economy (78%); Scalable | Requires precious metal catalysts | Continuous flow integration | Catalyst deactivation issues |
Enzymatic Transamination | Enantioselective; Aqueous conditions | Substrate specificity limitations | Metabolic engineering | Enzyme inhibition by products |
Friedel-Crafts Acylation | Robust technology | Poor regioselectivity; Halogen waste | Novel Lewis acid catalysts | Environmental regulations |
Gabriel Synthesis | No carbonyl intermediates | Phthalimide waste streams | Green hydrolysis methods | Competitive elimination side reactions |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1